

Introduction: The Imidazo[4,5-c]pyridine Scaffold, a Privileged Purine Isostere

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

4,5,6,7-Tetrahydro-3H-

Compound Name: *imidazo[4,5-c]pyridine*
dihydrochloride

Cat. No.: B1321347

[Get Quote](#)

The imidazo[4,5-c]pyridine core is a heterocyclic aromatic scaffold composed of a pyridine ring fused to an imidazole ring.^{[1][2]} This structural arrangement makes it a bioisostere of natural purines, such as adenine and guanine, where the pyrimidine ring is replaced by pyridine. Specifically, it is classified as a 3-deazapurine.^[3] This fundamental resemblance to the building blocks of DNA, RNA, and numerous cofactors is the primary driver of its profound and diverse biological activities. By mimicking endogenous purines, imidazo[4,5-c]pyridine derivatives can function as competitive inhibitors or modulators of enzymes and receptors that have purine-binding sites, including kinases, polymerases, and G-protein coupled receptors.

This guide provides an in-depth exploration of the imidazo[4,5-c]pyridine core, detailing its fundamental properties, common synthetic strategies, and its expansive role in modern drug discovery across therapeutic areas such as oncology, virology, and microbiology.

Core Structure, Nomenclature, and Physicochemical Properties

The defining feature of the imidazo[4,5-c]pyridine system is the specific fusion of the imidazole and pyridine rings. The IUPAC name for the unsubstituted core is 3H-imidazo[4,5-c]pyridine, and it is also commonly referred to as 5-azabenzimidazole.^[4]

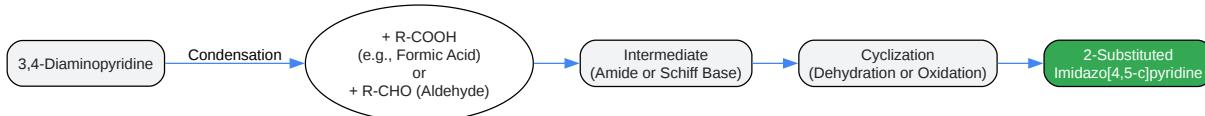
Caption: Numbering of the imidazo[4,5-c]pyridine heterocyclic system.

Physicochemical Data

The fundamental properties of the unsubstituted 1H-imidazo[4,5-c]pyridine core are summarized below. These values are crucial for medicinal chemists in designing derivatives with appropriate ADME (absorption, distribution, metabolism, and excretion) profiles.

Property	Value	Source
Molecular Formula	C ₆ H ₅ N ₃	PubChem[4]
Molecular Weight	119.12 g/mol	PubChem[4]
IUPAC Name	3H-imidazo[4,5-c]pyridine	PubChem[4]
CAS Number	272-97-9	PubChem[4]
Topological Polar Surface Area	41.6 Å ²	PubChem[4]
Hydrogen Bond Donor Count	1	PubChem[4]
Hydrogen Bond Acceptor Count	2	PubChem[4]

Synthetic Strategies: Constructing the Core


The synthesis of the imidazo[4,5-c]pyridine scaffold is versatile, with the choice of route often dictated by the desired substitution pattern on the final molecule. The most prevalent strategies begin with an appropriately substituted pyridine precursor.

Primary Synthetic Route: Cyclization of 3,4-Diaminopyridine

The most direct and widely used method involves the condensation and subsequent cyclization of 3,4-diaminopyridine with a one-carbon synthon.[5] This approach is efficient for producing the core and can be adapted to install substituents at the 2-position of the imidazole ring.

- With Carboxylic Acids or Equivalents: Refluxing 3,4-diaminopyridine with formic acid is a classic method to yield the unsubstituted imidazo[4,5-c]pyridine.[1][5] Using other carboxylic acids or their functional derivatives (e.g., orthoesters) allows for the introduction of various alkyl or aryl groups at the 2-position.[1][6]

- With Aldehydes: Condensation with an aldehyde followed by an oxidative cyclization is another common pathway to generate 2-substituted derivatives.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing the imidazo[4,5-c]pyridine core.

Protocol: Synthesis of Unsubstituted 3H-imidazo[4,5-c]pyridine

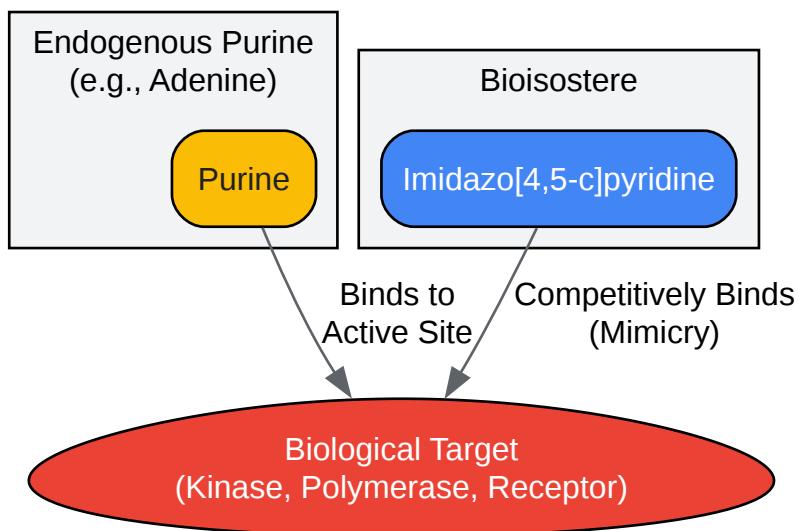
This protocol describes a standard laboratory procedure for synthesizing the parent scaffold.

Objective: To synthesize 3H-imidazo[4,5-c]pyridine via the condensation of 5-methyl-3,4-diaminopyridine with formic acid.[\[1\]](#)[\[5\]](#)

Materials:

- 5-methyl-3,4-diaminopyridine
- 100% Formic Acid
- Round-bottom flask with reflux condenser
- Heating mantle
- Standard glassware for workup and purification

Procedure:


- Combine 5-methyl-3,4-diaminopyridine and an excess of 100% formic acid in a round-bottom flask.

- Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
- Maintain reflux for approximately 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, allow the mixture to cool to room temperature.
- Carefully neutralize the excess formic acid with a suitable base (e.g., saturated sodium bicarbonate solution).
- The crude product may precipitate upon neutralization. Collect the solid by filtration.
- Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final compound.
- Confirm the structure and purity using analytical techniques such as NMR spectroscopy and mass spectrometry.

Trustworthiness Note: This self-validating protocol relies on the chemical principle of acid-catalyzed cyclization and dehydration. The progress can be easily monitored, and the final product's identity is confirmed through standard, verifiable analytical methods.

Medicinal Chemistry and Therapeutic Applications

The structural mimicry of purines enables imidazo[4,5-c]pyridine derivatives to interact with a wide array of biological targets, making this scaffold a cornerstone in the development of novel therapeutics.

[Click to download full resolution via product page](#)

Caption: Bioisosteric mimicry of purines by the imidazo[4,5-c]pyridine scaffold.

Key Therapeutic Areas

Therapeutic Area	Biological Target(s)	Mechanism & Examples	References
Oncology	PARP, CDKs, Aurora Kinases	Inhibition of DNA repair enzymes and cell cycle regulators. A series of derivatives showed moderate to good PARP inhibitory activity.	[1]
Antiviral	RNA-dependent RNA polymerase	Inhibition of viral replication. Derivatives have shown high activity and selectivity against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C Virus.	[1]
Antimycobacterial	Mycobacterium tuberculosis	Disruption of essential bacterial processes. Amide, urea, and sulfonamide derivatives have demonstrated significant activity against M. tuberculosis in both <i>in vitro</i> and <i>in vivo</i> models.	[7]
Central Nervous System	GABA-A Receptors	Positive allosteric modulation. Bandaluzole was developed as a GABA-A receptor agonist for potential	[1]

use as an anticonvulsant.

Anti-inflammatory

Cellular inflammation pathways

Reduction of inflammatory responses. Certain compounds have been studied for their ability to diminish inflammatory responses in models of retinal ischemia. [\[1\]](#)

Structure-Activity Relationship (SAR) Insights

The development of potent imidazo[4,5-c]pyridine-based drugs relies heavily on understanding the structure-activity relationship—how chemical modifications influence biological activity.

- For Antimycobacterial Activity: Studies have shown that the nature of the substituent attached to the core is critical. A systematic evaluation revealed that the antimycobacterial potency followed the order: amides > urea > sulfonamides.[\[7\]](#) This suggests that the hydrogen bonding and electronic properties of the amide linkage are particularly favorable for interacting with the mycobacterial target.
- For Antiviral Activity: In a series of compounds targeting BVDV, the presence of large substituents on a benzyl group attached to the core was associated with a reduction in activity.[\[1\]](#) Conversely, smaller, specific modifications could enhance potency, highlighting the importance of steric fit within the viral polymerase active site.

Conclusion and Future Directions

The imidazo[4,5-c]pyridine core represents a "privileged scaffold" in medicinal chemistry. Its inherent ability to mimic endogenous purines provides a powerful starting point for the rational design of potent and selective modulators of critical biological targets. The synthetic accessibility and the potential for diverse functionalization ensure its continued relevance in drug discovery.

Future research will likely focus on expanding the chemical space around this core, exploring novel substitution patterns to engage new biological targets. The development of more efficient, green synthetic methodologies and the application of computational chemistry to predict binding affinities will further accelerate the journey of imidazo[4,5-c]pyridine derivatives from laboratory curiosities to life-saving therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridines | Fisher Scientific [fishersci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against *Mycobacterium tuberculosis* - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Introduction: The Imidazo[4,5-c]pyridine Scaffold, a Privileged Purine Isostere]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1321347#what-is-the-imidazo-4-5-c-pyridine-core-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com